Decoding the Signature of 2'-Chloro-2,2-dimethylpropiophenone: A Guide to its ¹H and ¹³C NMR Chemical Shifts
Decoding the Signature of 2'-Chloro-2,2-dimethylpropiophenone: A Guide to its ¹H and ¹³C NMR Chemical Shifts
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2'-Chloro-2,2-dimethylpropiophenone, a substituted aromatic ketone of interest in synthetic chemistry and drug discovery. By examining predicted chemical shifts and coupling patterns, this document serves as a practical reference for the characterization of this and structurally related compounds. We will explore the underlying principles governing the spectral data, offer a causal explanation for the observed chemical shifts, and provide a standardized protocol for sample analysis.
Introduction: The Molecule and the Method
2'-Chloro-2,2-dimethylpropiophenone is a ketone featuring a phenyl ring substituted with a chlorine atom at the ortho position, and a bulky tert-butyl group attached to the carbonyl carbon. The precise arrangement of these functional groups creates a unique electronic and steric environment, which is reflected in its NMR spectra. ¹H and ¹³C NMR spectroscopy allows for the non-destructive analysis of the molecular framework, providing critical information about the connectivity and chemical environment of each atom.[1] Understanding the NMR fingerprint of this molecule is crucial for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems.
The resonant frequency of a nucleus in an NMR experiment is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ).[2] Factors such as electronegativity of nearby atoms, hybridization, and magnetic anisotropy all contribute to the final chemical shift value, which is measured in parts per million (ppm) relative to a standard, typically tetramethylsilane (TMS).[2]
Structural and Spectral Predictions
To facilitate a detailed analysis, ¹H and ¹³C NMR spectra for 2'-Chloro-2,2-dimethylpropiophenone were predicted using advanced computational algorithms.[2][3] These prediction tools utilize extensive databases of known spectra and sophisticated models to estimate the chemical shifts and coupling constants for a given structure.
Below is a visual representation of the molecule with atom numbering that will be used for spectral assignments throughout this guide.
Caption: Molecular structure of 2'-Chloro-2,2-dimethylpropiophenone with atom numbering for NMR assignments.
¹H NMR Spectral Analysis
The ¹H NMR spectrum of 2'-Chloro-2,2-dimethylpropiophenone is characterized by signals from the aromatic protons and the aliphatic protons of the tert-butyl group. Due to the molecule's asymmetry, the four aromatic protons are chemically non-equivalent and are expected to produce a complex multiplet pattern.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (H3', H4', H5', H6') | 7.25 - 7.50 | Multiplet (m) | 4H |
| tert-Butyl (-C(CH₃)₃) | ~1.35 | Singlet (s) | 9H |
Causality and Interpretation:
-
Aromatic Protons (7.25 - 7.50 ppm): The protons on the phenyl ring resonate in the typical downfield region for aromatic protons. Their chemical shifts are influenced by two main factors: the electron-withdrawing inductive effect of the chlorine atom and the deshielding effect of the carbonyl group.[2] The ortho-chloro substituent will most significantly influence the adjacent proton (H3'), while the carbonyl group will affect H6'. The overlapping signals result in a complex multiplet.
-
tert-Butyl Protons (~1.35 ppm): The nine protons of the tert-butyl group are all chemically equivalent due to free rotation around the carbon-carbon single bonds.[4] Consequently, they appear as a single, sharp peak (a singlet) with an integration value of 9H.[4] This signal is in the upfield aliphatic region and is not split because there are no adjacent protons.
¹³C NMR Spectral Analysis
In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule gives rise to a single peak. Based on the structure of 2'-Chloro-2,2-dimethylpropiophenone, we expect to see eight distinct signals.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| C=O (Carbonyl) | ~205 | Quaternary |
| C1' | ~138 | Quaternary |
| C2' | ~132 | Quaternary |
| C3' | ~131 | CH |
| C6' | ~130 | CH |
| C5' | ~129 | CH |
| C4' | ~127 | CH |
| C (tert-Butyl, quat.) | ~45 | Quaternary |
| CH₃ (tert-Butyl) | ~28 | CH₃ |
Causality and Interpretation:
-
Carbonyl Carbon (~205 ppm): The carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield. This is due to the strong electron-withdrawing effect of the double-bonded oxygen atom.
-
Aromatic Carbons (127 - 138 ppm): The six aromatic carbons resonate in the typical range for sp²-hybridized carbons. The carbon bearing the chlorine (C2') and the carbon attached to the carbonyl group (C1') are quaternary and appear at the downfield end of this range due to the electronegativity of their substituents.[5] The protonated carbons (C3', C4', C5', C6') appear as distinct signals, with their specific shifts influenced by the electronic effects of the substituents.
-
tert-Butyl Carbons (~45 ppm and ~28 ppm): The quaternary carbon of the tert-butyl group appears around 45 ppm. The three equivalent methyl carbons are highly shielded and appear further upfield at approximately 28 ppm.[6]
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR data is paramount for accurate structural analysis. The following protocol provides a self-validating system for obtaining ¹H and ¹³C NMR spectra for small molecules like 2'-Chloro-2,2-dimethylpropiophenone.
Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of 2'-Chloro-2,2-dimethylpropiophenone for ¹H NMR, or 20-50 mg for ¹³C NMR.[7]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry vial. Ensure the sample is fully dissolved.
-
Carefully transfer the solution into a 5 mm NMR tube to a height of 4-5 cm.[6]
-
Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.
-
-
Spectrometer Setup:
-
Data Acquisition Parameters:
-
For ¹H NMR:
-
Use a standard single-pulse sequence.
-
Set a spectral width of approximately 12-15 ppm.
-
Acquire 8-16 scans for a good signal-to-noise ratio.
-
Use a relaxation delay of 1-2 seconds.
-
-
For ¹³C NMR:
-
Use a proton-decoupled pulse sequence.
-
Set a spectral width of approximately 220-240 ppm.
-
Acquire a larger number of scans (e.g., 128 to 1024 or more) depending on the sample concentration.
-
Use a relaxation delay of 2-5 seconds to ensure quantitative detection of all carbon types, including quaternary carbons.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate peak representation.
-
Calibrate the chemical shift axis by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like TMS to 0 ppm.
-
For ¹H spectra, integrate the signals to determine the relative number of protons for each peak.
-
Perform peak picking to identify the precise chemical shift of each signal.
-
Conclusion
The predicted ¹H and ¹³C NMR spectra of 2'-Chloro-2,2-dimethylpropiophenone provide a distinct set of signals that are directly correlated with its molecular structure. The downfield aromatic signals, the characteristic upfield singlet of the tert-butyl group, and the highly deshielded carbonyl carbon create a unique spectral fingerprint. This guide has provided the foundational data and interpretive logic necessary for researchers to confidently identify this compound and its analogs. The detailed experimental protocol further ensures that high-quality, reproducible data can be obtained, upholding the principles of scientific integrity and accuracy in chemical analysis.
References
-
ACD/Labs. (n.d.). NMR Prediction. ACD/Labs. Retrieved from [Link]
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. Retrieved from [Link]
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NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane... 1H proton nmr spectrum. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]
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ChemConnections. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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